![molecular formula C20H25N3O2 B1669894 Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate CAS No. 792946-69-1](/img/structure/B1669894.png)
Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate
Overview
Description
Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate is a chemical compound with the molecular formula C20H25N3O2 and a molecular weight of 339.43 . It is used for research purposes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Molecular Structure Analysis
The molecular structure of Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate is characterized by the presence of a benzylpiperazinyl group attached to a benzoate ester .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate are not available, similar compounds have been studied. For instance, a series of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one were synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .Physical And Chemical Properties Analysis
Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate has a molecular weight of 339.43 . Further physical and chemical properties such as boiling point are not available .Scientific Research Applications
Anti-Gastric Cancer Activity
The compound has been used in the synthesis of new heterocyclic compounds that have shown promising anti-gastric cancer activity . These compounds have been tested against human gastric cancer cell lines and have shown potential for further research and development .
Corrosion Inhibitor
The compound has been used in the synthesis of pyridazinone analogs, which have been tested as corrosion inhibitors for carbon steel in acidic environments . The performance of these inhibitors has been assessed using various techniques such as potentiodynamic polarization, electrochemical impedance spectroscopy, and scanning electron microscopy .
Antibacterial Activity
The compound has been used in the synthesis of piperazine chrome-2-one derivatives, which have shown antibacterial activity . The docking simulation of these derivatives towards the oxidoreductase enzyme has shown that the enzyme-inhibitor complex is stabilized by hydrophobic interactions .
Plant Protection Products
Although not directly related to “Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate”, it’s worth noting that amino-triazoles, which are structurally similar, have been widely used in the production of plant protection products . These include various insecticides, fungicides, plant growth regulators, retardants, and nitrification inhibitors of nitrogen fertilizers .
properties
IUPAC Name |
ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-2-25-20(24)17-8-9-19(18(21)14-17)23-12-10-22(11-13-23)15-16-6-4-3-5-7-16/h3-9,14H,2,10-13,15,21H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RITRCMIWRZBDID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-amino-4-(4-benzylpiperazin-1-yl)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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